
Palbociclib-SMCC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. This compound is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.
科学的研究の応用
Clinical Applications
1. Breast Cancer Treatment
Palbociclib was initially approved for use in combination with aromatase inhibitors or fulvestrant for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR-positive, HER2-negative) advanced breast cancer. Clinical trials have demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) rates compared to standard treatments. For instance, a real-world study indicated a median PFS of 22.8 months in first-line therapy settings .
2. Other Malignancies
Research has expanded the applications of palbociclib beyond breast cancer. Studies have shown its potential effectiveness in various malignancies, including:
- Hepatocellular Carcinoma (HCC) : Palbociclib has demonstrated anti-tumor activity in HCC through mechanisms independent of CDK4/6, particularly involving the activation of AMP-activated protein kinase (AMPK) and inhibition of protein phosphatase 5 (PP5) .
- Ovarian Cancer : Preclinical studies suggest that palbociclib can inhibit cell growth in ovarian cancer models .
- Other Tumors : It has also been investigated for use in rhabdoid tumors, glioblastoma, nasopharyngeal carcinoma, and colorectal cancer .
Table 1: Summary of Key Clinical Studies Involving Palbociclib
Emerging Insights
Recent studies have emphasized the importance of real-world data (RWD) in understanding the effectiveness and safety profiles of palbociclib outside controlled clinical trial settings. For instance, a multicenter study highlighted variations in treatment patterns and outcomes based on patient demographics and previous treatment histories .
Additionally, ongoing research into the mechanisms behind drug resistance is critical for optimizing treatment strategies involving palbociclib. Investigations into N-glycosylation suggest that targeting glycosylation pathways may enhance the efficacy of palbociclib in resistant tumors .
特性
分子式 |
C36H42N8O5 |
---|---|
分子量 |
666.783 |
IUPAC名 |
1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbonyl)cyclohexyl)methyl)-1H-pyrrole-2,5-dione |
InChI |
InChI=1S/C36H42N8O5/c1-22-28-20-38-36(40-33(28)44(26-5-3-4-6-26)35(49)32(22)23(2)45)39-29-12-11-27(19-37-29)41-15-17-42(18-16-41)34(48)25-9-7-24(8-10-25)21-43-30(46)13-14-31(43)47/h11-14,19-20,24-26H,3-10,15-18,21H2,1-2H3,(H,37,38,39,40) |
InChIキー |
YPPDYAQBRIHIAI-UHFFFAOYSA-N |
SMILES |
O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PD0332991-SMCC; PD 0332991-SMCC; PD-0332991-SMCC; Palbociclib-SMCC; Palbociclib-SMCC linker; Palbociclib with a SMCC linker. Palbociclib conjugate. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。